Calcium (R)-2-hydroxypropionate

Vue d'ensemble

Description

Calcium ®-2-hydroxypropionate, also known as calcium lactate, is a calcium salt of lactic acid. It is commonly used in the food industry as a calcium fortifier and acidity regulator. This compound is also utilized in various industrial and medical applications due to its solubility and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium ®-2-hydroxypropionate can be synthesized through the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium at controlled temperatures to ensure complete reaction and high yield. The general reaction is as follows:

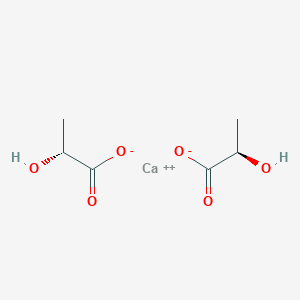

2CH3CH(OH)COOH+CaCO3→Ca(CH3CH(OH)COO)2+CO2+H2O

Industrial Production Methods

In industrial settings, calcium ®-2-hydroxypropionate is produced by fermenting carbohydrates such as glucose or sucrose using lactic acid bacteria. The lactic acid produced is then neutralized with calcium carbonate or calcium hydroxide to form calcium lactate. This method is preferred due to its cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Calcium ®-2-hydroxypropionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce pyruvic acid.

Reduction: It can be reduced to produce propylene glycol.

Substitution: It can participate in esterification reactions to form lactate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are typically employed.

Major Products Formed

Oxidation: Pyruvic acid

Reduction: Propylene glycol

Substitution: Lactate esters

Applications De Recherche Scientifique

Calcium ®-2-hydroxypropionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in metabolic pathways and as a calcium supplement in cell culture media.

Medicine: Investigated for its potential in treating calcium deficiencies and as a component in dental products.

Industry: Utilized in food preservation, cosmetics, and as a biodegradable plasticizer.

Mécanisme D'action

Calcium ®-2-hydroxypropionate exerts its effects primarily through its role as a calcium ion source. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. The compound dissociates in aqueous solutions to release calcium ions, which then participate in these biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium Gluconate: Another calcium salt used for calcium supplementation.

Calcium Carbonate: Widely used as a calcium supplement and antacid.

Calcium Citrate: Known for its high bioavailability and use in dietary supplements.

Uniqueness

Calcium ®-2-hydroxypropionate is unique due to its high solubility and bioavailability compared to other calcium salts. It is also less likely to cause gastrointestinal discomfort, making it a preferred choice for calcium supplementation in food and pharmaceutical products.

Activité Biologique

Calcium (R)-2-hydroxypropionate, also known as calcium lactate, is a calcium salt of lactic acid that has garnered attention for its various biological activities. This article explores its biochemical properties, metabolic pathways, and potential applications in health and nutrition.

This compound has the molecular formula and consists of two lactate anions for each calcium cation. The lactate ion is chiral, existing in two enantiomeric forms: D (−, R) and L (+, S). The L isomer is predominantly found in biological systems, while some bacteria can convert the L form to the D form or produce the D form directly .

Metabolism and Absorption

This compound is well-absorbed in the gastrointestinal tract, primarily in the small intestine. Its solubility in water increases with temperature and the presence of d-gluconate ions, enhancing its bioavailability. Upon dissolution, it releases calcium ions and lactate ions into the bloodstream. The lactate ions can slightly increase the pH of the solution, although this effect is minimal and does not significantly alter gastrointestinal function .

Key Metabolic Pathways

- Calcium Release : Calcium lactate dissociates in aqueous solutions to provide bioavailable calcium ions, which are crucial for various physiological functions such as muscle contraction and neurotransmission.

- Lactate Utilization : Lactate produced during metabolism can be converted back to glucose via gluconeogenesis or utilized in energy production through aerobic metabolism .

Biological Activities

This compound exhibits several biological activities that contribute to its health benefits:

- Bone Health : As a source of calcium, it plays a critical role in maintaining bone density and preventing osteoporosis.

- Muscle Function : It aids in muscle contraction and overall muscle health by providing essential calcium ions.

- Metabolic Regulation : Lactate serves as a substrate for gluconeogenesis, thus participating in glucose metabolism and energy homeostasis.

Case Studies and Research Findings

- Calcium Supplementation : A study demonstrated that supplementation with calcium lactate improved bone mineral density in postmenopausal women, highlighting its efficacy as a dietary supplement for bone health .

- Lactic Acid Bacteria Interaction : Research indicates that lactic acid bacteria can metabolize lactate effectively, producing beneficial metabolites that enhance gut health . This interaction may also contribute to the probiotic effects of fermented foods containing calcium lactate.

- Impact on Muscle Recovery : A clinical trial assessed the effects of calcium lactate on muscle recovery post-exercise. Results showed reduced muscle soreness and improved recovery times compared to a placebo group .

Comparative Analysis of Calcium Sources

| Source | Solubility | Bioavailability | Calcium Content |

|---|---|---|---|

| Calcium Carbonate | Low | Moderate | 40% |

| Calcium Citrate | Moderate | High | 21% |

| Calcium Lactate | High | Very High | 13% |

| Calcium Gluconate | Moderate | Moderate | 9% |

Propriétés

IUPAC Name |

calcium;(2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJXYGKVIBWPFZ-JCWNAWFTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)[O-])O.C[C@H](C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16127-59-6 | |

| Record name | Calcium D-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016127596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium (R)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM D-LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98028U73SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.